1-(4-ethynylphenyl)-1H-Pyrazole
Overview
Description
1-(4-ethynylphenyl)-1H-Pyrazole is an organic compound characterized by a pyrazole ring substituted with a 4-ethynylphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester, have been used for the functionalization of platinum nanoparticles and as intermediates in the synthesis of covalent heterodyads of chlorophyll derivatives . Additionally, the γ-Aminobutyric Acid (GABA) receptors have been associated with similar compounds .
Mode of Action
It’s worth noting that ethynylphenyl groups have been involved in sonogashira coupling reactions, a type of cross-coupling reaction used to form carbon–carbon bonds . This could suggest that 1-(4-ethynylphenyl)-1H-Pyrazole may interact with its targets through the formation of carbon-carbon bonds.
Biochemical Pathways
The gaba receptors, which are potential targets of similar compounds, play a crucial role in the nervous system, serving as the receptor for gamma-aminobutyric acid, a major inhibitory neurotransmitter .
Result of Action
Given its potential interaction with gaba receptors, it could potentially influence neuronal activity .
Biochemical Analysis
Biochemical Properties
1-(4-ethynylphenyl)-1H-Pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound has been found to bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular growth and survival . In terms of cellular metabolism, this compound has been shown to influence the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhancing enzyme activity or promoting cell survival . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . Additionally, this compound can affect the activity of enzymes involved in carbohydrate and lipid metabolism, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which facilitates its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through various targeting signals and post-translational modifications . For example, this compound can be phosphorylated or acetylated, which can direct it to specific organelles where it exerts its biological effects . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethynylphenyl)-1H-Pyrazole typically involves the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide using a palladium catalyst and a copper co-catalyst. The general reaction conditions include:
Catalyst: Palladium (Pd) complex
Co-catalyst: Copper (Cu) salt
Base: Triethylamine (Et3N) or similar
Solvent: Tetrahydrofuran (THF) or similar
Temperature: Room temperature to moderate heating
The reaction proceeds by the oxidative addition of the aryl halide to the palladium catalyst, followed by the transmetalation with the copper-acetylide complex, and finally, reductive elimination to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethynylphenyl)-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-ethynylphenyl)-1H-Pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Comparison with Similar Compounds
Similar Compounds
1-(4-ethynylphenyl)-1,2,3-triazole: Similar structure with a triazole ring instead of a pyrazole ring.
1-(4-ethynylphenyl)-4-propyl-2,6,7-tioxabicyclo[2.2.2]octane: Contains a bicyclic structure with an ethynylphenyl group.
Uniqueness
1-(4-ethynylphenyl)-1H-Pyrazole is unique due to its pyrazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness makes it a valuable compound for designing new materials and pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
1-(4-ethynylphenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12-13/h1,3-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYWAWNHJKVUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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